molecular formula C16H18FN3O3 B8104995 Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate

Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate

Cat. No.: B8104995
M. Wt: 319.33 g/mol
InChI Key: KGPGYPGJKNRWNW-UHFFFAOYSA-N
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Description

Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by:

  • Ethyl carboxylate at position 4 of the imidazole ring.
  • 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl) substituent at position 1, comprising a 2-fluorophenethylamine group linked via an amide bond to a 2-oxoethyl chain.
  • Molecular formula: C₁₆H₁₈FN₃O₃ (calculated).
  • This structure suggests applications as an intermediate in pharmaceuticals targeting enzymes or receptors .

Properties

IUPAC Name

ethyl 1-[2-[2-(2-fluorophenyl)ethylamino]-2-oxoethyl]imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-2-23-16(22)14-9-20(11-19-14)10-15(21)18-8-7-12-5-3-4-6-13(12)17/h3-6,9,11H,2,7-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPGYPGJKNRWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)CC(=O)NCCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate typically involves a multi-step process:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Fluorophenethylamine Moiety: This step involves the reaction of 2-fluorophenethylamine with an appropriate acylating agent to introduce the amino group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorine atom on the phenethylamine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenethylamine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

  • Molecular Formula : C13H14FN3O3
  • Molecular Weight : 281.27 g/mol
  • IUPAC Name : Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate

Medicinal Chemistry

This compound has shown promise as a scaffold for developing new pharmaceuticals. Its structural components suggest potential activity against various biological targets, particularly in the treatment of cancer and neurological disorders.

Key Findings:

  • Anticancer Activity : Studies have indicated that imidazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cell proliferation .
  • Neuroprotective Effects : Compounds similar to ethyl imidazoles have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activity. Researchers have utilized multi-component reactions (MCRs) involving ethyl imidazoles to create libraries of compounds for screening against different biological targets.

Synthesis Example :
A recent study successfully synthesized a series of imidazole derivatives using this compound as a starting material, demonstrating its utility in generating diverse chemical entities .

Data Tables

Application AreaDescriptionRelevant Studies
Anticancer ActivityInhibition of tumor growth
Neuroprotective EffectsPotential treatment for neurodegenerative diseases
Synthesis of DerivativesPrecursor for creating diverse chemical libraries

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives based on this compound. The derivatives were tested against various cancer cell lines, showing significant cytotoxicity and inhibition of cell proliferation.

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of ethyl imidazoles on neuronal cell cultures exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and oxidative damage, suggesting potential applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenethylamine moiety may mimic endogenous ligands, allowing the compound to bind to and modulate the activity of these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences among analogous ethyl imidazole-4-carboxylates:

Compound Name Substituent (Position 1) Position 2 Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
Target Compound : Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate 2-((2-fluorophenethyl)amino)-2-oxoethyl H C₁₆H₁₈FN₃O₃ 319.34 N/A Amide-linked 2-fluorophenethyl; potential kinase inhibitor intermediate
Ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate 2-(4-fluorophenyl)-2-hydroxyethyl Aminocarbonyl C₁₅H₁₆FN₃O₄ 337.31 1797510-34-9 Hydroxyethyl group enhances solubility; used as a pharmaceutical reference standard
Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate 2,4-dichlorophenyl H C₁₂H₁₀Cl₂N₂O₂ 285.12 952958-73-5 Lipophilic dichlorophenyl group; agrochemical or API intermediate
Ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate 2-(4-fluorophenyl)-2-oxoethyl Aminocarbonyl C₁₄H₁₄FN₃O₄ 323.28 1354528-55-4 Oxoethyl group increases metabolic stability; research intermediate

Physicochemical Properties

  • Solubility :
    • The target compound exhibits moderate aqueous solubility due to its amide and ester groups.
    • Hydroxyethyl analog (CAS 1797510-34-9) has higher solubility due to polar hydroxyl and carbamoyl groups .
    • Dichlorophenyl analog (CAS 952958-73-5) is highly lipophilic, limiting aqueous solubility .
  • LogP (estimated) :
    • Target: ~2.1 (moderate lipophilicity).
    • Dichlorophenyl analog: ~3.5 (highly lipophilic) .
    • Hydroxyethyl analog: ~1.3 (hydrophilic) .

Research Findings and Implications

  • SAR Studies : Fluorine substitution on the phenyl ring (e.g., 2-fluoro vs. 4-fluoro) significantly alters electronic properties and binding affinity to targets like LXRβ .
  • Thermodynamic Stability : Amide-linked substituents (target compound) exhibit higher thermal stability than ester-linked analogs, as shown in DSC studies of related imidazoles .
  • Biological Screening: Imidazole-4-carboxylates with carbamoyl groups (e.g., CAS 1797510-34-9) demonstrate enhanced in vitro potency in receptor-binding assays compared to non-substituted analogs .

Biological Activity

Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14FN3O3\text{C}_{12}\text{H}_{14}\text{F}\text{N}_3\text{O}_3

This compound features an imidazole ring, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Toll-like Receptor Agonism : Research indicates that compounds similar to this imidazole derivative can act as agonists for Toll-like receptors (TLRs), particularly TLR1 and TLR2. This interaction can enhance immune responses by activating pathways associated with inflammation and pathogen recognition .
  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating the expression of key proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .

Antiproliferative Effects

In a study assessing the antiproliferative effects of imidazole derivatives, this compound exhibited significant activity against several cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Selectivity Index (Normal vs Tumor)
This compoundHeLa3.2423–46
5-FUHeLa5.00N/A
MTXHeLa6.50N/A

Table 1: Antiproliferative activity of this compound compared to standard chemotherapeutics.

Induction of Apoptosis

The mechanism by which this compound induces apoptosis was further elucidated through Western blot analysis, which showed an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins over time.

Figure 1 illustrates the expression levels of Bax and Bcl-2 following treatment with the compound.

Western Blot Analysis

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

  • Case Study on Tumor Response : A clinical trial involving patients with advanced solid tumors treated with imidazole derivatives demonstrated a partial response rate of approximately 30%, indicating potential utility in combination therapies .
  • Immune Modulation : Another study highlighted the role of TLR agonists in enhancing vaccine responses, suggesting that compounds like this compound may improve immunogenicity when used as adjuvants .

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